molecular formula C22H21N3O6S B2725944 5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate CAS No. 690249-52-6

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate

Cat. No. B2725944
CAS RN: 690249-52-6
M. Wt: 455.49
InChI Key: MSVYDDPUBHJNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate, also known as NQSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NQSB is a small molecule inhibitor that can selectively target a specific protein, making it a valuable tool in studying the function of that protein.

Scientific Research Applications

Bioreductive Pro-drug Systems

Research indicates that derivatives of nitroquinoline, including 5-nitrofuran compounds, are being studied for their potential as bioreductively activated pro-drug systems. These compounds can be engineered to release therapeutic drugs selectively in hypoxic solid tumors, leveraging the unique environment of tumor cells for targeted drug delivery. This application is significant in the development of cancer treatments with reduced side effects and enhanced efficacy (Berry et al., 1997).

Antimicrobial Properties

Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial properties. For example, hexahydro[1,4]diazepino[2,3-h]quinoline and its analogs have shown notable antibacterial activity, particularly against Gram-positive strains. These findings highlight the potential of nitroquinoline derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Al-Hiari et al., 2008).

Chemosensors for Metal Ions

Azo derivatives of hydroxyquinoline, closely related to the compound of interest, have been studied for their application as selective chromogenic chemosensors for metal ions such as Hg2+ and Cu2+. These compounds can distinguish Hg2+ and Cu2+ from other metal ions through a visible color change, indicating their potential use in environmental monitoring and the detection of heavy metal contamination (Cheng et al., 2006).

Metal Complex Formation

Research into the formation of metal complexes with nitroquinoline derivatives, such as the study by Gaber et al. (2019), explores their synthesis, characterization, and potential biological activities. These complexes have shown higher biological activity than their ligands alone, suggesting applications in developing antimicrobial and possibly antitumor agents (Gaber et al., 2019).

properties

IUPAC Name

(5-nitroquinolin-8-yl) 3-(azepan-1-ylsulfonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c26-22(31-20-11-10-19(25(27)28)18-9-6-12-23-21(18)20)16-7-5-8-17(15-16)32(29,30)24-13-3-1-2-4-14-24/h5-12,15H,1-4,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVYDDPUBHJNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinolin-8-yl 3-(azepan-1-ylsulfonyl)benzoate

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